

What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,4-dichlorophenylglyoxylate*

Cat. No.: *B1301113*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3,4-dichlorophenylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 3,4-dichlorophenylglyoxylate**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and analogous chemical principles to offer a robust profile for research and development purposes.

Chemical Identity

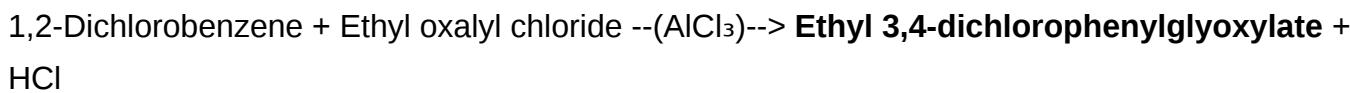
Identifier	Value
IUPAC Name	ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate
Synonyms	Ethyl 3,4-dichlorobenzoylformate, (3,4-Dichlorophenyl)glyoxylic acid ethyl ester
CAS Number	34966-52-4 [1]
Molecular Formula	C ₁₀ H ₈ Cl ₂ O ₃ [2]
Molecular Weight	247.08 g/mol
Canonical SMILES	CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl [2]
InChI Key	NWUGRKGSCKYOUFF-UHFFFAOYSA-N [2]

Physical Properties

Direct experimental data for the physical properties of **Ethyl 3,4-dichlorophenylglyoxylate** are not readily available in published literature. The following table summarizes computationally predicted properties.

Property	Value	Source
XlogP	4.0 [2]	Predicted
Monoisotopic Mass	245.98505 Da [2]	Predicted
Boiling Point	No data available	-
Melting Point	No data available	-
Density	No data available	-
Solubility	No data available	-

Chemical Properties and Reactivity

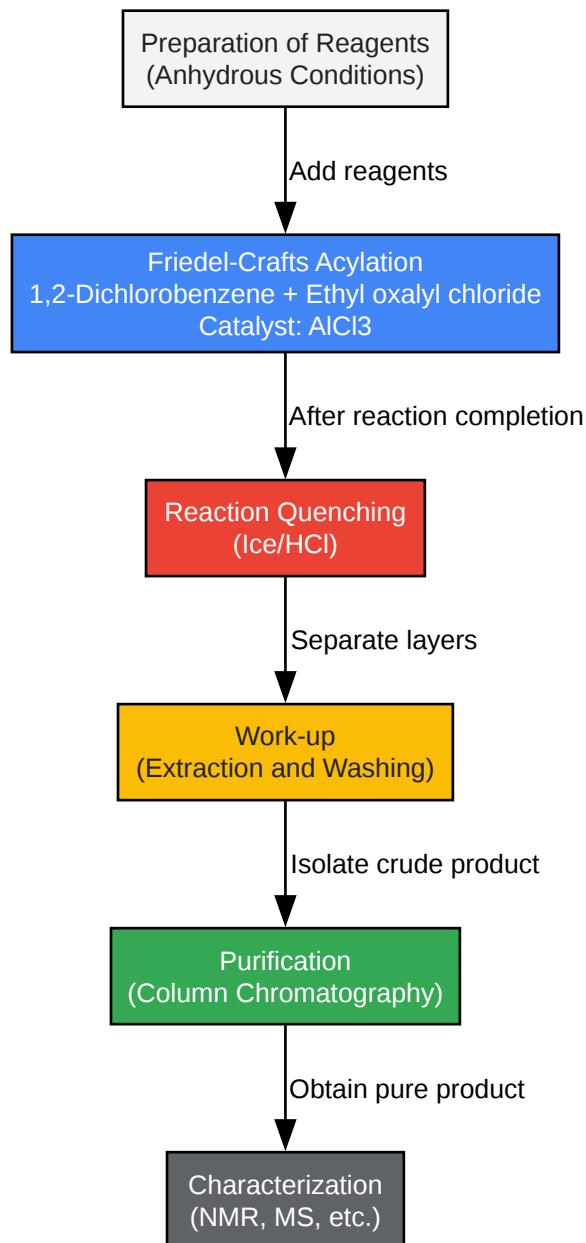

As a glyoxylate ester, **Ethyl 3,4-dichlorophenylglyoxylate** is expected to exhibit reactivity characteristic of both ketones and esters. The presence of the electron-withdrawing 3,4-dichlorophenyl group will influence the reactivity of the adjacent carbonyl groups.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,4-dichlorophenyl)glyoxylic acid, and ethanol.
- Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack.
- Reactivity with Amines: The compound can react with amines to form amides or other condensation products.

Proposed Synthesis Methodology: Friedel-Crafts Acylation

A plausible and common method for the synthesis of aryl glyoxylates is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. In this case, **Ethyl 3,4-dichlorophenylglyoxylate** can be synthesized by the acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Reaction Scheme:



Experimental Protocol (General Procedure):

- Materials:
 - 1,2-Dichlorobenzene
 - Ethyl oxalyl chloride
 - Anhydrous aluminum chloride (AlCl_3)
 - Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
 - Ice bath
 - Apparatus for reactions under anhydrous conditions (e.g., nitrogen or argon atmosphere)

- Apparatus for quenching and work-up (e.g., separatory funnel, rotary evaporator)
- Apparatus for purification (e.g., column chromatography)
- Procedure:
 - In a reaction vessel equipped for anhydrous conditions, a slurry of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.
 - Ethyl oxalyl chloride is added dropwise to the cooled slurry with stirring.
 - 1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.
 - After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure completion.
 - The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
 - The organic layer is separated, and the aqueous layer is extracted with the solvent.
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4), and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **Ethyl 3,4-dichlorophenylglyoxylate**.

Safety Information

While a specific safety data sheet (SDS) for **Ethyl 3,4-dichlorophenylglyoxylate** is not readily available, compounds with similar structures (acyl chlorides, chlorinated aromatic compounds) are often hazardous. Standard laboratory safety precautions should be strictly followed.

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hazards: Potential for skin and eye irritation. May be harmful if swallowed or inhaled. The synthesis reaction generates hydrogen chloride gas, which is corrosive and toxic.

This guide is intended for informational purposes for qualified scientific professionals and should not be considered a substitute for a comprehensive risk assessment before any experimental work is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. PubChemLite - Ethyl 3,4-dichlorophenylglyoxylate (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301113#what-are-the-physical-and-chemical-properties-of-ethyl-3-4-dichlorophenylglyoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com